N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3,3-dimethylbutanamide N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3,3-dimethylbutanamide
Brand Name: Vulcanchem
CAS No.: 955671-89-3
VCID: VC11879903
InChI: InChI=1S/C22H26N2O2/c1-22(2,3)14-20(25)23-19-10-9-16-11-12-24(15-18(16)13-19)21(26)17-7-5-4-6-8-17/h4-10,13H,11-12,14-15H2,1-3H3,(H,23,25)
SMILES: CC(C)(C)CC(=O)NC1=CC2=C(CCN(C2)C(=O)C3=CC=CC=C3)C=C1
Molecular Formula: C22H26N2O2
Molecular Weight: 350.5 g/mol

N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3,3-dimethylbutanamide

CAS No.: 955671-89-3

Cat. No.: VC11879903

Molecular Formula: C22H26N2O2

Molecular Weight: 350.5 g/mol

* For research use only. Not for human or veterinary use.

N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3,3-dimethylbutanamide - 955671-89-3

Specification

CAS No. 955671-89-3
Molecular Formula C22H26N2O2
Molecular Weight 350.5 g/mol
IUPAC Name N-(2-benzoyl-3,4-dihydro-1H-isoquinolin-7-yl)-3,3-dimethylbutanamide
Standard InChI InChI=1S/C22H26N2O2/c1-22(2,3)14-20(25)23-19-10-9-16-11-12-24(15-18(16)13-19)21(26)17-7-5-4-6-8-17/h4-10,13H,11-12,14-15H2,1-3H3,(H,23,25)
Standard InChI Key LACJQGKATUWDTK-UHFFFAOYSA-N
SMILES CC(C)(C)CC(=O)NC1=CC2=C(CCN(C2)C(=O)C3=CC=CC=C3)C=C1
Canonical SMILES CC(C)(C)CC(=O)NC1=CC2=C(CCN(C2)C(=O)C3=CC=CC=C3)C=C1

Introduction

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The process may start with the formation of the tetrahydroisoquinoline core, followed by benzoylation and finally the introduction of the 3,3-dimethylbutanamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.

Biological Activities

While specific biological activities of N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3,3-dimethylbutanamide have not been extensively documented, compounds within the isoquinoline class are known for their diverse pharmacological properties. These include potential anti-inflammatory, anticancer, and neuroprotective effects. The benzoyl and amide groups may contribute to interactions with biological targets, such as enzymes or receptors.

Research Findings and Future Directions

Given the limited specific research on this compound, further studies are needed to explore its biological activities and potential therapeutic applications. This could involve in vitro and in vivo experiments to assess its efficacy and safety. Additionally, molecular modeling and docking studies could provide insights into its mechanism of action.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator